molecular formula C23H18N4O8S2 B11610781 N',N''-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide

N',N''-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide

Cat. No.: B11610781
M. Wt: 542.5 g/mol
InChI Key: OVKQTFLWOGKNBH-UHFFFAOYSA-N
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Description

N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide is a complex organic compound characterized by the presence of a fluorene core, two furan rings, and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide typically involves multiple steps, starting with the functionalization of the fluorene core. The process may include:

    Sulfonylation of Fluorene: The fluorene core is first sulfonylated to introduce sulfonyl groups at the 2 and 7 positions. This can be achieved using sulfonyl chlorides under acidic conditions.

    Formation of Difuran Rings: The next step involves the introduction of furan rings at the sulfonylated positions. This can be done through a cyclization reaction using appropriate furan precursors.

    Carbohydrazide Formation: Finally, the carbohydrazide groups are introduced by reacting the intermediate compound with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carbohydrazide groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,9-Di-n-hexylfluorene-2,7-diboronic acid: Used in the synthesis of organic light-emitting diodes (OLEDs).

    2,7-Dibromofluorene: Utilized as an intermediate in the synthesis of polymeric materials.

    9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Employed in the development of organic solar cells.

Uniqueness

N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide stands out due to its unique combination of sulfonyl and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C23H18N4O8S2

Molecular Weight

542.5 g/mol

IUPAC Name

N'-[[7-[(furan-2-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]furan-2-carbohydrazide

InChI

InChI=1S/C23H18N4O8S2/c28-22(20-3-1-9-34-20)24-26-36(30,31)16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)37(32,33)27-25-23(29)21-4-2-10-35-21/h1-10,12-13,26-27H,11H2,(H,24,28)(H,25,29)

InChI Key

OVKQTFLWOGKNBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=CO3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=CO5

Origin of Product

United States

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